molecular formula C12H14F3NO4S B2762685 N-((3-hydroxytetrahydrofuran-3-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide CAS No. 1912881-81-2

N-((3-hydroxytetrahydrofuran-3-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide

Cat. No. B2762685
CAS RN: 1912881-81-2
M. Wt: 325.3
InChI Key: MGMHDFBYTDFNRN-UHFFFAOYSA-N
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Description

N-((3-hydroxytetrahydrofuran-3-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide, also known as KPT-8602, is a novel, orally available, small-molecule inhibitor of XPO1, which is a protein responsible for the export of various tumor suppressor proteins from the nucleus to the cytoplasm. KPT-8602 has been found to have potent anti-tumor activity in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.

Scientific Research Applications

Photodynamic Therapy Applications

One area of application is in photodynamic therapy (PDT) for cancer treatment. A study by Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups, showcasing properties useful for PDT. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, essential for Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Herbicide Development

In the agricultural sector, benzenesulfonamide derivatives have been examined for their herbicidal activity. Sweetser, Schow, and Hutchison (1982) discussed chlorsulfuron's selectivity as a postemergence herbicide for small grains, attributed to the ability of tolerant plants to metabolize the herbicide into an inactive product. This discovery highlighted the biological basis for the selectivity of new herbicides like chlorsulfuron (Sweetser, Schow, & Hutchison, 1982).

Biochemical Pathway Inhibitors

Further research has explored benzenesulfonamide derivatives as inhibitors of specific enzymes or biochemical pathways. Lolak et al. (2019) developed ureido benzenesulfonamides incorporating 1,3,5-triazine moieties as potent inhibitors of the carbonic anhydrase IX isoform. This enzyme is involved in various diseases such as glaucoma, epilepsy, obesity, and cancer, making these compounds significant for medicinal chemistry and pharmacology studies (Lolak, Akocak, Bua, & Supuran, 2019).

properties

IUPAC Name

N-[(3-hydroxyoxolan-3-yl)methyl]-4-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO4S/c13-12(14,15)9-1-3-10(4-2-9)21(18,19)16-7-11(17)5-6-20-8-11/h1-4,16-17H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGMHDFBYTDFNRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(CNS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((3-hydroxytetrahydrofuran-3-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide

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